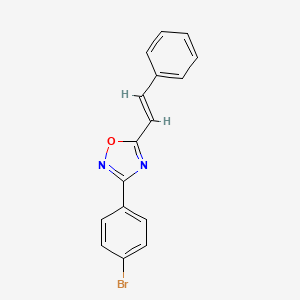![molecular formula C14H17N3O3 B5347171 N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)
N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea is a synthetic compound that has been widely used in scientific research. It is also known as LY-294002 and is a highly specific inhibitor of phosphatidylinositol 3-kinase (PI3K).
Mechanism of Action
The mechanism of action of N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea involves the inhibition of PI3K activity. PI3K is an enzyme that phosphorylates phosphatidylinositol lipids, leading to the activation of downstream signaling pathways. By inhibiting PI3K, this compound blocks the activation of these pathways.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea in lab experiments is its specificity for PI3K. This allows researchers to study the effects of PI3K inhibition without interfering with other signaling pathways. However, one limitation of using this compound is that it may have off-target effects on other enzymes or signaling pathways.
Future Directions
There are many potential future directions for research involving N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea. One area of interest is the development of new PI3K inhibitors with improved potency and selectivity. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the downstream effects of PI3K inhibition and how they contribute to the observed biological effects.
Synthesis Methods
The synthesis of N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea involves the reaction of 3-amino-4-methylcoumarin with propylisocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea has been extensively used in scientific research as a tool to study the PI3K signaling pathway. It has been shown to inhibit the activation of PI3K and downstream signaling molecules such as Akt and mTOR.
properties
IUPAC Name |
1-[4-(methylamino)-2-oxochromen-3-yl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-8-16-14(19)17-12-11(15-2)9-6-4-5-7-10(9)20-13(12)18/h4-7,15H,3,8H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVISVLSCDLGRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C2=CC=CC=C2OC1=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5347088.png)
![methyl 2-({3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5347093.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5347097.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5347105.png)
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5347108.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)

![3-benzyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347123.png)
![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)
![2-[(4-allyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5347138.png)
![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)
![2-fluoro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5347149.png)
![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)